4-Hexyloxyphenyl isocyanate
Overview
Description
4-Hexyloxyphenyl isocyanate is an organic compound with the molecular formula C13H17NO2 . It is characterized by the presence of an isocyanate group (-N=C=O) attached to a phenyl ring, which is further substituted with a hexyloxy group (-OC6H13). This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hexyloxyphenyl isocyanate can be synthesized through several methods:
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Phosgenation of Amines: : This is a common method where an amine is treated with phosgene (COCl2). The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then decomposes to form the isocyanate .
Reaction: RNH2 + COCl2 → RNCO + 2 HCl
Conditions: This reaction requires careful handling due to the hazardous nature of phosgene.
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Oxidation of Isonitriles: : Isonitriles can be oxidized to isocyanates using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride .
Reaction: R-N≡C + DMSO → RNCO
Conditions: The reaction is typically complete in a few minutes, forming dimethyl sulfide as the byproduct.
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Curtius Rearrangement: : This involves the thermal decomposition of acyl azides to form isocyanates and nitrogen gas .
Reaction: RCON3 → RNCO + N2
Conditions: This reaction is usually carried out under mild heating conditions.
Industrial Production Methods
Industrial production of this compound often involves the phosgenation method due to its efficiency and scalability. due to the toxic nature of phosgene, alternative methods such as the oxidation of isonitriles are also explored for safer production.
Chemical Reactions Analysis
4-Hexyloxyphenyl isocyanate undergoes various types of chemical reactions:
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Nucleophilic Addition: : Isocyanates are electrophilic and react readily with nucleophiles such as alcohols and amines .
Reaction with Alcohols: Forms urethanes.
Reaction with Amines: Forms ureas.
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Hydrolysis: : Isocyanates react with water to form carbamic acids, which decompose to form amines and carbon dioxide .
Reaction: RNCO + H2O → RNHCOOH → RNH2 + CO2
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Polymerization: : When reacted with diols or polyols, isocyanates form polyurethanes .
Reaction: Diol + Diisocyanate → Polyurethane
Scientific Research Applications
4-Hexyloxyphenyl isocyanate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the production of polyurethanes, which are important materials in the manufacture of foams, elastomers, and coatings.
Biological Research: It is used in the modification of biomolecules for studying protein interactions and functions.
Mechanism of Action
The mechanism of action of 4-Hexyloxyphenyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively . This reactivity is utilized in various chemical synthesis processes.
Comparison with Similar Compounds
4-Hexyloxyphenyl isocyanate can be compared with other isocyanates such as phenyl isocyanate and hexyl isocyanate:
Phenyl Isocyanate: Similar to this compound but lacks the hexyloxy group.
Hexyl Isocyanate: Contains a hexyl group instead of a phenyl ring.
The uniqueness of this compound lies in its combination of an aromatic ring with an alkoxy substituent, which enhances its reactivity and makes it suitable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
1-hexoxy-4-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-3-4-5-10-16-13-8-6-12(7-9-13)14-11-15/h6-9H,2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMJWYWIVNCPKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377729 | |
Record name | 1-(Hexyloxy)-4-isocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32223-70-4 | |
Record name | 1-(Hexyloxy)-4-isocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hexyloxyphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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